molecular formula C11H16O2 B14484706 Octahydro-4H-2,4-methanoindene-4-carboxylic acid CAS No. 66085-40-3

Octahydro-4H-2,4-methanoindene-4-carboxylic acid

Cat. No.: B14484706
CAS No.: 66085-40-3
M. Wt: 180.24 g/mol
InChI Key: RYBGKGNPEUWDQA-UHFFFAOYSA-N
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Description

Octahydro-4H-2,4-methanoindene-4-carboxylic acid is a chemical compound known for its unique structure and properties It is a derivative of indene, characterized by a fused ring system that includes a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-4H-2,4-methanoindene-4-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated pressures and temperatures. The reaction conditions are carefully controlled to ensure complete hydrogenation and to avoid over-reduction of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Octahydro-4H-2,4-methanoindene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydrogen atoms on the ring system can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Octahydro-4H-2,4-methanoindene-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of octahydro-4H-2,4-methanoindene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound’s unique ring system allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

    Indene: The parent compound from which octahydro-4H-2,4-methanoindene-4-carboxylic acid is derived.

    Tetrahydroindene: A partially hydrogenated form of indene.

    Cyclohexane Carboxylic Acid: A similar compound with a simpler ring structure.

Uniqueness: this compound is unique due to its fully hydrogenated ring system and the presence of a carboxylic acid group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

66085-40-3

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

tricyclo[5.2.1.03,8]decane-3-carboxylic acid

InChI

InChI=1S/C11H16O2/c12-10(13)11-3-1-2-8-4-7(6-11)5-9(8)11/h7-9H,1-6H2,(H,12,13)

InChI Key

RYBGKGNPEUWDQA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC2C(C1)(C3)C(=O)O

Origin of Product

United States

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